3-Fluoro-2,6-dimethylbenzoic acid
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Overview
Description
3-Fluoro-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,6-dimethylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with 2,6-dimethylbenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate . This reaction is usually performed in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products . Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C), temperatures (50-100°C).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), temperatures (room temperature to reflux).
Reduction: Reducing agents (LiAlH4, BH3), solvents (ether, THF), temperatures (0°C to room temperature).
Major Products
Substitution: Amino or thiol derivatives of this compound.
Oxidation: 3-Fluoro-2,6-dimethylbenzaldehyde or this compound derivatives.
Reduction: 3-Fluoro-2,6-dimethylbenzyl alcohol or 3-Fluoro-2,6-dimethylbenzaldehyde.
Scientific Research Applications
3-Fluoro-2,6-dimethylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzoic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3-Fluorobenzoic acid: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Difluorobenzoic acid: Contains two fluorine atoms, leading to distinct chemical behavior and applications.
Uniqueness
3-Fluoro-2,6-dimethylbenzoic acid is unique due to the combination of fluorine and methyl groups on the benzene ring, which imparts specific steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-2,6-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJUCUGMAVRVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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